3-(3-Oxocyclohexyl)benzonitrile 3-(3-Oxocyclohexyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20374122
InChI: InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1,3-4,7,12H,2,5-6,8H2
SMILES:
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

3-(3-Oxocyclohexyl)benzonitrile

CAS No.:

Cat. No.: VC20374122

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Oxocyclohexyl)benzonitrile -

Specification

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 3-(3-oxocyclohexyl)benzonitrile
Standard InChI InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1,3-4,7,12H,2,5-6,8H2
Standard InChI Key HLMMKHQXKYPLOY-UHFFFAOYSA-N
Canonical SMILES C1CC(CC(=O)C1)C2=CC=CC(=C2)C#N

Introduction

Structural and Chemical Characteristics

3-(3-Oxocyclohexyl)benzonitrile is an organic compound featuring a benzonitrile core substituted with a 3-oxocyclohexyl group at the meta position. Its molecular formula is C₁₂H₁₃NO, though discrepancies in literature necessitate confirmation. The structure comprises:

  • Benzonitrile: A benzene ring with a nitrile (-C≡N) group at position 3.

  • 3-Oxocyclohexyl: A six-membered cyclohexane ring with a ketone group at position 3.

This configuration enables distinct electronic and steric properties, influencing reactivity and applications.

Synthesis and Reactivity

Synthetic Pathways

While direct synthesis routes for 3-(3-oxocyclohexyl)benzonitrile are sparse, analogous methods for related β-ketonitriles provide insights:

MethodReagents/ConditionsKey StepsYieldSource
Lithium Hexamethyldisilazide (LiHMDS) MediationLiHMDS, CH₃I, acetonitrile, toluene, 25°CSequential alkylation and cyanation of secondary amides.65–95%
Cobalt-Catalyzed HydroamidationCo catalyst, oxone, nitrile, H₂OOxidative coupling of alkenes with nitriles to form hindered amides.74–98%

For 3-(3-oxocyclohexyl)benzonitrile, a plausible route involves:

  • Friedel-Crafts Acylation: Introducing a cyclohexyl ketone moiety to benzonitrile.

  • Cyanation: Using potassium cyanide (KCN) or alternative nitrile sources.

Reactivity Profile

The compound’s nitrile and ketone groups confer potential for:

  • Nucleophilic Addition: Nitrile participation in cycloadditions or reductions.

  • Ketone Reactivity: Enolate formation, Grignard/aldol reactions, or reductions to cyclohexanol derivatives.

PropertyValueSource
Molecular Weight~213.28 g/mol (estimated)
Density1.1 g/cm³ (similar analogs)
Boiling Point~363.8°C (760 mmHg)
Flash Point~173.8°C

Comparative Analysis with Related Compounds

Below is a comparison of 3-(3-Oxocyclohexyl)benzonitrile with structurally similar nitriles:

CompoundSubstitutionKey Functional GroupsApplicationsCAS Number
3-(3-Oxocyclohexyl)benzonitrileMeta-cyclohexyl ketoneNitrile, ketonePharmaceuticals, catalysisN/A*
2-[(3-Oxocyclohexyl)methyl]benzonitrileOrtho-methyl linkNitrile, ketoneAPI intermediates, agrochemicals898785-05-2
4-(3-Oxocyclohexyl)benzonitrilePara-cyclohexyl ketoneNitrile, ketoneResearch reagentN/A
3-(3-Oxo-3-phenylpropyl)benzonitrileMeta-propyl ketoneNitrile, ketoneChalcone derivatives, bioactivity62584-66-1

Note: CAS number for 3-(3-Oxocyclohexyl)benzonitrile is unverified in literature.

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes for regioselective substitution.

  • Biological Screening: Assess cytotoxicity or enzyme inhibition.

  • Computational Studies: DFT analysis of electronic structure and reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator